molecular formula C12H10O3 B3022533 5-(3-Methoxyphenyl)furan-2-carbaldehyde CAS No. 55377-84-9

5-(3-Methoxyphenyl)furan-2-carbaldehyde

Cat. No. B3022533
CAS RN: 55377-84-9
M. Wt: 202.21 g/mol
InChI Key: UUXZIJXDUVPRBP-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)furan-2-carbaldehyde, also known as MPFA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of furan aldehydes and is commonly used as a building block for the synthesis of various organic molecules.

Scientific Research Applications

Antibacterial Activity

Furan derivatives have emerged as promising antibacterial agents due to their therapeutic efficacy. Researchers have explored the synthesis of novel furan compounds to combat microbial resistance . The aldehyde group in 5-(3-Methoxyphenyl)furan-2-carbaldehyde may contribute to its antibacterial properties. Investigating its activity against both gram-positive and gram-negative bacteria could provide valuable insights.

Anti-Ulcer Potential

Furan compounds, including 5-(3-Methoxyphenyl)furan-2-carbaldehyde, exhibit anti-ulcer properties . Understanding its mechanism of action and potential use in treating gastric ulcers could be an exciting avenue for further research.

Urease Inhibition

Recent studies have explored furan chalcones for their urease inhibitory activities . Investigating whether 5-(3-Methoxyphenyl)furan-2-carbaldehyde can inhibit urease—an enzyme implicated in various diseases—could be valuable.

Anticancer Properties

Furan derivatives often possess diverse pharmacological effects, including anticancer activity . Further exploration of the potential antitumor effects of this compound could yield valuable data.

Anti-Inflammatory and Analgesic Effects

Given the broad spectrum of furan-related therapeutic advantages, including anti-inflammatory and analgesic properties, it’s worth investigating whether 5-(3-Methoxyphenyl)furan-2-carbaldehyde exhibits similar effects .

Mechanism of Action

Mode of Action

Furan derivatives are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, potentially altering its interaction with its targets.

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Action Environment

The action, efficacy, and stability of 5-(3-Methoxyphenyl)furan-2-carbaldehyde can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . .

properties

IUPAC Name

5-(3-methoxyphenyl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-14-10-4-2-3-9(7-10)12-6-5-11(8-13)15-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXZIJXDUVPRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methoxyphenyl)furan-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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